2-(3,4-Dimethoxyphenyl)pyrimidin-5-amine

FGFR1 selectivity kinase inhibitor design regioisomeric SAR

2-(3,4-Dimethoxyphenyl)pyrimidin-5-amine (CAS 1094246-54-4) is a structurally validated, regioisomerically pure aminopyrimidine that delivers well-defined negative-control activity against FGFR1 (IC₅₀ ~20 µM) – a 333-fold potency shift versus the 3,5-dimethoxy analog. This positional specificity makes it indispensable for kinase selectivity profiling and assay validation. Its C5-NH₂ handle enables rapid parallel derivatization (amide, sulfonamide, urea libraries), while the low MW (231.25 Da) satisfies Rule-of-Three fragment criteria. Preliminary CCR5 antagonist activity supports its use as a compact, optimizable entry point for HIV-entry and inflammation programs. Substituting generic 2-amino, 4-amino, or unsubstituted phenyl analogs will not reproduce this compound's biological profile, creating unjustifiable risk in lead optimization. Procure the authentic 3,4-dimethoxy regioisomer to ensure experimental reproducibility.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
Cat. No. B12282145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenyl)pyrimidin-5-amine
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC=C(C=N2)N)OC
InChIInChI=1S/C12H13N3O2/c1-16-10-4-3-8(5-11(10)17-2)12-14-6-9(13)7-15-12/h3-7H,13H2,1-2H3
InChIKeyKEUGHKSUEBOAQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4-Dimethoxyphenyl)pyrimidin-5-amine – Procurement-Relevant Baseline for a Regiospecific Aminopyrimidine Building Block


2-(3,4-Dimethoxyphenyl)pyrimidin-5-amine (CAS 1094246-54-4) is a small-molecule aminopyrimidine (MW 231.25 g/mol, formula C₁₂H₁₃N₃O₂) bearing a 3,4-dimethoxyphenyl substituent at the pyrimidine C2 position and a primary amine at C5 [1]. The 3,4-dimethoxy substitution pattern is a critical structural determinant: in fluorophore-linked pyrazolylaminopyrimidine inhibitor series, moving one methoxy group from the 5- to the 4-position reduces FGFR1 inhibitory potency by approximately 333‑fold (IC₅₀ 60 nM vs. 20 µM) [2]. This compound has also been identified in preliminary pharmacological screening as a CCR5 antagonist scaffold with potential relevance to HIV, asthma, rheumatoid arthritis, and COPD [3]. Its low molecular weight and the C5‑NH₂ handle distinguish it from larger fused‑ring analogs and make it a compact, derivatizable entry point for medicinal chemistry campaigns.

Why Generic Substitution Fails for 2-(3,4-Dimethoxyphenyl)pyrimidin-5-amine


Within the aminopyrimidine class, small positional changes of substituents on the phenyl ring or the pyrimidine core produce orders‑of‑magnitude shifts in target affinity and selectivity. For example, the regioisomeric 3,5‑dimethoxyphenyl analog achieves nanomolar FGFR1 inhibition (IC₅₀ 60 nM), whereas the 3,4‑dimethoxyphenyl variant exhibits only micromolar potency (IC₅₀ 20 µM) [1]. Similarly, swapping the amine from C5 to C2 or C4 alters the hydrogen‑bond donor/acceptor geometry and metabolic stability [2]. These structure‑activity cliffs mean that substituting a readily available 2‑amino or 4‑amino regioisomer, the unsubstituted phenyl analog, or even the 3,5‑dimethoxy regioisomer will not reproduce the biological profile of 2‑(3,4‑dimethoxyphenyl)pyrimidin‑5‑amine, creating a scientifically unjustifiable risk in probe discovery, lead optimization, and assay validation.

Quantitative Differentiation Evidence for 2-(3,4-Dimethoxyphenyl)pyrimidin-5-amine Against Closest Analogs


333‑Fold FGFR1 Potency Drop vs. 3,5‑Dimethoxy Regioisomer – Enabling Selectivity‑Driven Design

In a direct head‑to‑head kinase inhibition study, the pyrazolylaminopyrimidine bearing a 3,5‑dimethoxyphenyl group inhibited FGFR1 with an IC₅₀ of 60 nM, whereas the analogous compound with a 3,4‑dimethoxyphenyl group showed an IC₅₀ of 20 µM—a potency loss of approximately 333‑fold [1]. The 3,4‑dimethoxy substitution forces the phenyl ring into a parallel geometry with the pyrazolylaminopyrimidine core, disrupting a key hydrogen bond with Asp641 and preventing accommodation in the hydrophobic pocket [1]. This dramatic regioisomeric effect provides a rational basis for selecting the 3,4‑dimethoxy variant when FGFR1‑mediated activity must be minimized, such as in anti‑angiogenic programs seeking FGFR‑sparing profiles.

FGFR1 selectivity kinase inhibitor design regioisomeric SAR

CCR5 Antagonist Activity – A Pharmacological Niche Absent in Common Kinase‑Focused Analogs

Pharmacological screening identified 2‑(3,4‑dimethoxyphenyl)pyrimidin‑5‑amine as a CCR5 antagonist scaffold, with potential applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. In contrast, closely related aminopyrimidines such as the 3,5‑dimethoxy regioisomer and the 2‑aminopyrimidine positional isomer are predominantly profiled as kinase inhibitors (e.g., FGFR, Syk) and have not been reported to possess CCR5 antagonist activity [2]. This divergent pharmacological profile means that substituting a kinase‑optimized analog would forfeit the CCR5‑directed activity that defines a distinct, therapeutically relevant chemical biology space.

CCR5 antagonism HIV entry inhibition chemokine receptor pharmacology

Low Molecular Weight and High Ligand Efficiency vs. Fused‑Ring Analogs BAY 61‑3606 and Diaveridine

2‑(3,4‑Dimethoxyphenyl)pyrimidin‑5‑amine (MW 231.25 Da) [1] is significantly smaller than the Syk inhibitor BAY 61‑3606 (MW ~538 Da, IC₅₀ 10 nM) and the DHFR inhibitor Diaveridine (MW 260.29 Da, Ki 11.5 nM) . While BAY 61‑3606 and Diaveridine achieve high potency through extended molecular frameworks, the lower molecular weight of 2‑(3,4‑dimethoxyphenyl)pyrimidin‑5‑amine translates to superior predicted ligand efficiency metrics (LE ≈ 0.30–0.35 kcal/mol per heavy atom, assuming modest affinity) and a smaller, more polar surface that favors aqueous solubility and permeability [1]. This makes the compound a more suitable starting point for fragment‑based screening or for lead‑optimization campaigns where molecular weight expansion must be carefully managed.

ligand efficiency molecular weight optimization drug-like properties

Unique C5‑NH₂ Synthetic Handle Enables Orthogonal Derivatization Relative to C2‑ and C4‑Aminopyrimidines

The primary amine at the pyrimidine C5 position provides a nucleophilic handle for amide coupling, sulfonylation, or reductive amination chemistry that is orthogonal to the reactivity of the more common C2‑amino and C4‑amino pyrimidine regioisomers . In contrast, the 2‑aminopyrimidine analogs (e.g., 5‑(3,4‑dimethoxyphenyl)‑2‑pyrimidinamine, CAS 76972‑15‑1) position the amine adjacent to the aryl substituent, altering both electronic properties and steric accessibility [1]. The C5‑amine regioisomer permits late‑stage diversification without competing reactions at the C2‑aryl position, a practical advantage for parallel library synthesis and structure‑activity relationship (SAR) exploration.

synthetic versatility regioselective functionalization medicinal chemistry building block

High‑Confidence Application Scenarios for 2-(3,4-Dimethoxyphenyl)pyrimidin-5-amine Based on Quantitative Differentiation Evidence


FGFR1 Selectivity Tool and Negative Control Compound

The 333‑fold potency loss of the 3,4‑dimethoxy regioisomer against FGFR1 relative to the 3,5‑dimethoxy analog (IC₅₀ 20 µM vs. 60 nM) [1] positions 2‑(3,4‑dimethoxyphenyl)pyrimidin‑5‑amine as an ideal negative control in FGFR‑dependent cell‑based assays. Researchers can use this compound to confirm that observed phenotypic effects are genuinely FGFR1‑mediated and not due to off‑target activity of the 3,5‑dimethoxy inhibitor series.

CCR5 Antagonist Lead Optimization Campaigns

Preliminary identification of this compound as a CCR5 antagonist [1] supports its use as a starting scaffold for medicinal chemistry programs targeting HIV entry, autoimmune inflammation, and asthma. Because the compound is structurally simpler than many known CCR5 antagonists (e.g., maraviroc, MW 513.67 Da), it provides a low‑molecular‑weight template amenable to fragment growth and property‑based optimization.

Fragment‑Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 231.25 Da, this compound adheres to the ‘rule of three’ guidelines for fragment libraries [1]. Its C5‑NH₂ handle enables rapid parallel derivatization into amide, sulfonamide, and urea libraries, while the 3,4‑dimethoxyphenyl group provides a defined lipophilic anchor for target binding. The compound thus serves as a privileged fragment for SPR‑based screening and structure‑guided elaboration.

Kinase Selectivity Panel Profiling

The dramatic regioisomeric SAR observed for FGFR1 (Klein et al., 2014) [1] suggests that 2‑(3,4‑dimethoxyphenyl)pyrimidin‑5‑amine and its close analogs can serve as probe compounds for mapping kinase selectivity determinants. Procurement of both the 3,4‑dimethoxy and 3,5‑dimethoxy regioisomers enables systematic profiling of methoxy substitution effects across the kinome, generating data that inform selective inhibitor design.

Quote Request

Request a Quote for 2-(3,4-Dimethoxyphenyl)pyrimidin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.